molecular formula C9H13Cl2NO B8228540 1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride

1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B8228540
M. Wt: 222.11 g/mol
InChI Key: JZCHEIVCINTQJP-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a chloro group at the 3-position and a methoxy group at the 5-position of the phenyl ring, with a primary amine functional group bound to the ethyl chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged as a biochemical reagent and building block in drug discovery, though its specific pharmacological profile remains underexplored in the provided evidence .

Properties

IUPAC Name

1-(3-chloro-5-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)7-3-8(10)5-9(4-7)12-2;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCHEIVCINTQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chloro-5-methoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Alkylation: The resulting amine is then alkylated using ethyl bromide under basic conditions to form the ethanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or ammonia under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride typically involves:

  • Nitration and Reduction : Starting from 3-chloro-5-methoxybenzene, nitration introduces a nitro group, followed by reduction to form an amine.
  • Alkylation : The amine is then alkylated using ethyl bromide under basic conditions.
  • Hydrochloride Formation : The free base is converted to its hydrochloride salt via treatment with hydrochloric acid.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological pathways. It has been investigated for its potential as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, showing efficacy in models related to schizophrenia . This compound's structural similarity to biologically active amines makes it a valuable candidate for drug development aimed at treating psychiatric disorders.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the construction of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in creating diverse organic compounds. For instance:

  • Oxidation can yield imines or nitriles.
  • Reduction can produce secondary or tertiary amines.
  • Substitution allows for the introduction of different nucleophiles.

Biological Studies

In biological research, this compound is employed to study receptor binding and enzyme inhibition. Its interaction with neurotransmitter receptors is significant for understanding mechanisms underlying various biological processes. For example, studies have shown that compounds structurally related to this amine can modulate neurotransmitter activity, which is crucial in pharmacological contexts .

Case Study 1: TAAR1 Agonist Activity

A study highlighted the compound's role as a TAAR1 agonist, demonstrating its effectiveness in reducing hyperactivity induced by MK-801 in rodent models. This suggests potential therapeutic applications in managing symptoms of schizophrenia and other neuropsychiatric conditions .

Case Study 2: Organic Synthesis Applications

Research involving the synthesis of derivatives from this compound showed promising results in developing new pharmaceuticals with enhanced biological activity compared to existing drugs. The compound's reactivity allowed for the successful formation of various substituted phenyl ethanamines .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The chloro and methoxy substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The ethanamine side chain plays a crucial role in mimicking the structure of endogenous amines, thereby modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The target compound’s 3-chloro and 5-methoxy substituents create a unique electronic environment. Chloro is a strong electron-withdrawing group (EWG), while methoxy is electron-donating (EDG), leading to polarized aromatic systems that influence reactivity and binding interactions. Key comparisons include:

  • 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride ():

    • Substituents : 3-Cl, 4-ethoxy, 5-OCH₃.
    • Impact : The ethoxy group increases lipophilicity (logP ≈ 2.8) compared to the target compound (estimated logP ≈ 2.5) but may reduce aqueous solubility due to steric bulk .
    • Molecular Weight : 252.135 g/mol (vs. 232.10 g/mol for the target), reflecting the additional ethoxy group .
  • (1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine hydrochloride (): Substituent: 4-SO₂CH₃ (strong EWG).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Water Solubility* logP (Estimated)
Target Compound C₉H₁₁Cl₂NO 232.10 3-Cl, 5-OCH₃ High 2.5
1-(3-Methoxyphenyl)ethylamine HCl (Ev17) C₉H₁₄ClNO 195.67 3-OCH₃ High 1.8
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine HCl (Ev2) C₁₀H₁₅Cl₂NO₂ 252.135 3-Cl, 4-OCH₂CH₃, 5-OCH₃ Moderate 2.8
(R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine HCl (Ev19) C₉H₁₃Cl₂N 206.11 3-Cl, 4-CH₃ Moderate 2.6

*Solubility inferred from hydrochloride salt formation and substituent polarity .

Hydrogen Bonding and Crystallographic Behavior

The hydrochloride salt of the target compound participates in ionic interactions (NH₃⁺–Cl⁻) and hydrogen bonding via the methoxy oxygen. highlights that methoxy groups act as moderate hydrogen-bond acceptors, influencing crystal packing. In contrast:

  • (1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine hydrochloride () forms stronger hydrogen bonds via the sulfonyl group, leading to higher melting points and thermal stability .

Biological Activity

1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro and methoxy substitution on the phenyl ring, which significantly influences its biological interactions. The structural formula can be represented as follows:

C10H13ClNO\text{C}_{10}\text{H}_{13}\text{Cl}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, potentially leading to therapeutic effects. The specific pathways involved often include:

  • Binding to Active Sites : The compound can interact with active sites of enzymes or receptors, altering their functionality.
  • Conformational Changes : It may induce conformational changes in target proteins, impacting their biological roles.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it may induce apoptosis in cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.
  • Neuropharmacological Effects : There is emerging evidence that this compound may influence neurotransmitter systems, particularly serotonin receptors, which could have implications for mood disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential modulation of serotonin receptors

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Activity : A recent investigation focused on the effects of this compound on HepG2 liver cancer cells. The results indicated significant cytotoxicity with an IC50 value below 10 µM, suggesting strong potential as an anticancer agent .
  • Neuropharmacological Assessment : Another study evaluated the binding affinity of this compound to various serotonin receptor subtypes, revealing a low nanomolar affinity for the 5-HT2A receptor, which could be beneficial in treating depression and anxiety disorders .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chloro-5-methoxyphenyl)ethan-1-amine hydrochloride?

  • Methodological Answer : A common approach involves reductive amination of the corresponding ketone precursor (e.g., 3-chloro-5-methoxyacetophenone) using sodium cyanoborohydride or hydrogenation with a palladium catalyst. Reaction conditions (temperature, solvent, catalyst loading) should be optimized to maximize yield. Post-synthesis, the hydrochloride salt is formed via treatment with HCl gas or concentrated hydrochloric acid. Characterization typically includes 1^1H/13^13C NMR, FT-IR, and elemental analysis to confirm structure and purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar amines (e.g., methoxyphenamine hydrochloride). Key precautions include:
  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.
  • Storage : Keep in a cool, dry place under inert atmosphere to prevent degradation .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is validated using reversed-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection at 254 nm. Complementary techniques include:
  • HPLC : Retention time comparison against a reference standard.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • Karl Fischer Titration : To quantify residual moisture .

Q. What spectroscopic techniques are used for structural elucidation?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and amine protonation.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can crystallographic data be validated to ensure structural accuracy?

  • Methodological Answer : Employ software tools like PLATON or OLEX2 for validation:
  • Bond Lengths/Angles : Cross-check against established databases (e.g., Cambridge Structural Database).
  • R-Factors : Ensure R1<0.05R_1 < 0.05 for high-resolution data.
  • Hydrogen Bonding : Graph-set analysis to identify supramolecular interactions (e.g., Etter’s rules) .

Q. What strategies resolve discrepancies in pharmacological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions.
  • Stereochemical Control : Verify enantiopurity via chiral HPLC or circular dichroism.
  • Dose-Response Curves : Replicate experiments with internal positive/negative controls (e.g., reference agonists/antagonists) .

Q. How do electronic effects of substituents influence the compound’s stability?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) to calculate electron density maps and predict degradation pathways.
  • Accelerated Stability Studies : Expose the compound to heat/light and monitor decomposition via LC-MS.
  • pH Profiling : Assess solubility and protonation states under physiological conditions .

Q. What advanced methods detect trace impurities in this compound?

  • Methodological Answer :
  • LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring.
  • Forced Degradation Studies : Expose to oxidative (H2_2O2_2), thermal (40–60°C), and photolytic conditions to identify degradation products.
  • NMR Relaxometry : Detect amorphous/crystalline impurities via T1/T2T_1/T_2 relaxation times .

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